

# Technical Support Center: ODM-208 Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 208 |           |
| Cat. No.:            | B15622669            | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential drug-drug interactions with ODM-208, a novel and selective inhibitor of the CYP11A1 enzyme.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ODM-208 and how might this lead to drug-drug interactions?

A1: ODM-208 is a potent and selective non-steroidal inhibitor of CYP11A1, the first and rate-limiting enzyme in steroid hormone biosynthesis.[1][2] By blocking the conversion of cholesterol to pregnenolone, ODM-208 suppresses the production of all downstream steroid hormones and their precursors.[1][3] This targeted inhibition is the intended therapeutic effect, particularly in hormone-dependent cancers like castration-resistant prostate cancer (CRPC).[1][2]

The primary risk for drug-drug interactions stems from two main areas:

- Pharmacodynamic Interactions: Due to its mechanism, ODM-208 will interact with any administered steroid hormones or drugs that modulate steroid signaling pathways. Coadministration requires careful consideration of hormone replacement therapy.
- Pharmacokinetic Interactions: As with any small molecule, there is the potential for ODM-208
  to be a substrate, inhibitor, or inducer of drug-metabolizing enzymes (like cytochrome P450s)
  or drug transporters, which can affect its own concentration or that of co-administered drugs.







Q2: Has the effect of ODM-208 on the metabolism of other drugs been studied?

A2: Yes, a clinical study investigated the potential of ODM-208 to interact with drugs metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. In this study, co-administration of ODM-208 with midazolam, a sensitive CYP3A4 substrate, did not result in clinically significant alterations in midazolam's pharmacokinetics.[4] This suggests that ODM-208 and its primary metabolite, M1, do not inhibit CYP3A4-mediated metabolism.[4] Therefore, ODM-208 can likely be co-administered with other drugs that are metabolized by CYP3A4 without requiring dose adjustments of those drugs.[4]

Q3: What is known about the metabolism of ODM-208 itself? Are there any known inducers or inhibitors that could affect its concentration?

A3: Currently, detailed public information on the specific enzymes responsible for the metabolism of ODM-208 is limited. While in-vitro studies have shown that ODM-208 does not significantly inhibit major drug-metabolizing CYP enzymes at concentrations up to 100 µmol/L, further research is needed to fully characterize its metabolic pathway.[5] Without knowing the specific metabolizing enzymes, it is difficult to predict interactions with strong inhibitors or inducers. Researchers should exercise caution when co-administering ODM-208 with potent modulators of drug metabolism and consider pharmacokinetic monitoring of ODM-208 if there are concerns about altered exposure.

Q4: Is ODM-208 a substrate or inhibitor of any drug transporters?

A4: There is currently no publicly available information on whether ODM-208 is a substrate or inhibitor of key drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Interactions involving these transporters can significantly impact a drug's absorption, distribution, and excretion. In the absence of specific data, it is prudent to be cautious when co-administering ODM-208 with known potent inhibitors or inducers of major drug transporters.

## **Troubleshooting Guides**

Issue: Unexpected toxicity or lack of efficacy when co-administering ODM-208 with another compound.



Possible Cause: A potential drug-drug interaction may be occurring, affecting the plasma concentrations of either ODM-208 or the co-administered compound.

#### **Troubleshooting Steps:**

- Review the Co-administered Drug's Metabolic Profile: Determine if the co-administered drug
  is a known strong inhibitor or inducer of major drug-metabolizing enzymes (e.g., CYP3A4,
  CYP2D6, etc.) or drug transporters.
- Assess for Potential Pharmacodynamic Interactions: Given ODM-208's mechanism, evaluate
  if the co-administered drug has any hormonal activity or affects adrenal function, which could
  lead to synergistic or antagonistic effects.
- Measure Plasma Concentrations: If feasible, quantify the plasma concentrations of both ODM-208 and the co-administered drug to determine if there is a significant pharmacokinetic interaction.
- In Vitro Metabolism Studies: Conduct in vitro experiments using human liver microsomes or recombinant CYP enzymes to investigate if ODM-208 or the co-administered drug inhibit or induce the metabolism of the other.

# **Data on Drug-Drug Interactions**

The following table summarizes the available quantitative data on ODM-208's drug-drug interaction potential.

| Interacting<br>Drug | Substrate of | Effect of ODM-<br>208 on<br>Interacting<br>Drug      | Geometric<br>Mean Ratio<br>(GMR) [90%<br>CI]         | Conclusion                                                           |
|---------------------|--------------|------------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------------|
| Midazolam           | CYP3A4       | No significant<br>effect on plasma<br>concentrations | AUCinf: 0.85<br>[0.72-1.00]Cmax:<br>0.92 [0.73-1.16] | ODM-208 does<br>not inhibit<br>CYP3A4-<br>mediated<br>metabolism.[4] |



## **Experimental Protocols**

Protocol: In Vitro CYP450 Inhibition Assay

This protocol provides a general framework for assessing the direct and time-dependent inhibition of major cytochrome P450 enzymes by ODM-208.

#### Materials:

- Human liver microsomes (pooled)
- Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
- ODM-208
- CYP-specific probe substrates and their metabolites (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
- NADPH regenerating system
- Incubation buffer (e.g., phosphate buffer, pH 7.4)
- LC-MS/MS system for metabolite quantification

#### Methodology:

- Direct Inhibition:
  - Prepare a series of concentrations of ODM-208.
  - Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and the probe substrate in incubation buffer.
  - Initiate the metabolic reaction by adding the NADPH regenerating system.
  - After a defined incubation period, terminate the reaction (e.g., with acetonitrile).
  - Analyze the formation of the specific metabolite by LC-MS/MS.



- Calculate the IC50 value for ODM-208 against each CYP enzyme.
- Time-Dependent Inhibition:
  - Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system for various time points.
  - Following the pre-incubation, add the probe substrate to initiate the reaction.
  - Terminate the reaction and analyze metabolite formation as described above.
  - A decrease in enzyme activity with increasing pre-incubation time suggests timedependent inhibition.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ODM-208 in the steroidogenesis pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pcf.org [pcf.org]
- 2. physiciansweekly.com [physiciansweekly.com]



- 3. Orion and MSD Announce Initiation of Two Phase 3 Trials Evaluating ODM-208/MK5684 in Certain Patients with Metastatic Castration-Resistant Prostate Cancer BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Technical Support Center: ODM-208 Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622669#addressing-potential-drug-drug-interactions-with-odm-208]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com